N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIQQHRIEFADMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the thiophene ring, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidine derivative .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been evaluated for its pharmacological properties, particularly its potential as an anticancer agent. Research indicates that derivatives of thiophene and pyrrolidinone structures exhibit promising activity against various cancer cell lines. For instance, similar compounds have shown cytotoxic effects in A549 human pulmonary cancer cells, suggesting that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide may also possess similar bioactivity .
Antimicrobial Activity
The sulfonamide class, to which this compound belongs, is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity . This suggests that this compound could be explored for developing new antibiotics.
Biochemical Probes
Targeting Biological Pathways
Due to its unique chemical structure, this compound can serve as a biochemical probe in research aimed at elucidating specific biological pathways. The pyrrolidinone moiety is particularly interesting for studying enzyme interactions and cellular signaling pathways, which are critical for understanding disease mechanisms and developing targeted therapies .
Material Science
Synthesis of Novel Materials
The compound can act as a building block for synthesizing novel materials with tailored properties. Its thiophene ring structure allows it to be incorporated into conductive polymers or organic semiconductors, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells . The ability to modify the compound's functional groups further enhances its applicability in material science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity . The methoxy group can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence outlines six thiophene-2-carboxamide derivatives (Compounds 54–59) with varying substituents, synthesized via reactions involving piperidin-4-yloxy-phenyl or chlorophenyl groups . Below is a comparative analysis of their structural and physicochemical properties relative to the target compound:
Key Structural Differences
- Target Compound: Features a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group.
- Compounds 54–59 :
- Substituents : Chlorophenyl (54, 55, 58, 59), phenethyl (56), or phenyl (57) groups combined with piperidin-4-yloxy moieties.
- Piperidin-4-yloxy : A flexible, basic amine-containing group that may enhance BBB permeability but reduce metabolic stability compared to the lactam in the target compound.
- Chloro Substituents : Electron-withdrawing groups that could lower solubility but improve binding affinity to hydrophobic targets.
Research Findings and Limitations
- The evidence highlights the importance of substituent choice in thiophene carboxamides. Chloro groups enhance thermal stability but may limit solubility, while methoxy/oxopyrrolidinyl groups could optimize both stability and bioavailability .
- Data Gaps : The provided evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Further studies are needed to compare its efficacy, toxicity, and BBB penetration with Compounds 54–57.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a methoxy-substituted phenyl group , and a pyrrolidinone moiety . These structural components contribute to its unique electronic properties and potential interactions with biological targets. The molecular formula is with a molecular weight of 414 Da, and it possesses a LogP value of 2.96, indicating moderate lipophilicity, which is favorable for biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from thiophene-2-carboxylic acid. Key steps include:
- Formation of the Pyrrolidinone Moiety : This is achieved by reacting a suitable amine with a carboxylic acid derivative.
- Coupling Reaction : The pyrrolidinone is coupled with the thiophene derivative using coupling reagents like N,N’-carbonyldiimidazole (CDI) in the presence of bases such as triethylamine (TEA) to form the final product.
Antioxidant Activity
While specific data on the antioxidant activity of this compound is limited, related compounds have shown promising results. For instance, derivatives containing similar structural motifs have demonstrated significant antioxidant activity through mechanisms such as DPPH radical scavenging .
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of 5-oxopyrrolidine have been tested against various cancer cell lines, revealing cytotoxic effects particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. These studies suggest that modifications in structure can lead to varying degrees of efficacy in cancer treatment .
Case Studies
- Study on Antioxidant and Anticancer Activities : A study evaluated the antioxidant activity of several derivatives, finding that certain compounds exhibited antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times. Additionally, anticancer assays demonstrated that some derivatives were more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
- Comparative Analysis of Biological Activities : In another study focusing on 5-oxopyrrolidine derivatives, compounds were subjected to in vitro testing against A549 lung adenocarcinoma cells and showed varying levels of cytotoxicity. The results indicated that specific modifications could enhance or diminish anticancer activity .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide?
Answer:
The synthesis of thiophene-carboxamide derivatives typically involves multi-step protocols. For example:
- Step 1: Coupling of thiophene-2-carboxylic acid derivatives with substituted anilines via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 2: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidinyl groups using nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
Advanced: How can low synthetic yields in the final amidation step be addressed?
Answer:
Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Catalyst optimization: Use of Pd catalysts (e.g., Xantphos-Pd-G3) for Buchwald-Hartwig reactions to enhance coupling efficiency .
- Microwave-assisted synthesis: Accelerates reaction kinetics and improves regioselectivity .
- Protecting groups: Temporarily protect the 2-oxopyrrolidinyl moiety during coupling to reduce side reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation:
- Purity assessment:
Advanced: How to resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?
Answer:
Discrepancies may stem from assay conditions or structural analogs. Mitigation strategies:
- Standardized assays: Use recombinant enzyme systems (e.g., coagulation factor Xa) under controlled pH and temperature .
- Structural analogs: Compare activity of derivatives (e.g., methoxy vs. bromo substituents) to isolate pharmacophore contributions .
- Molecular docking: Validate binding modes using crystallographic data (e.g., PDB ID for thrombin or FXa) .
Basic: What pharmacological targets are associated with this compound?
Answer:
- Primary targets:
- Secondary targets:
Advanced: How to design analogs for improved target selectivity?
Answer:
- Substituent modification:
- Computational guidance:
Basic: What stability studies are recommended for this compound?
Answer:
Advanced: How to perform structure-activity relationship (SAR) analysis for derivatives?
Answer:
- Key parameters:
- In vitro models:
Basic: How to assess bioavailability in preclinical models?
Answer:
- In vitro:
- In vivo:
Advanced: What mechanistic studies elucidate enzyme inhibition kinetics?
Answer:
- Enzyme kinetics:
- Biophysical methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
